

N-(2-Aminoethyl)piperidine: A Technical Whitepaper for Drug Development and Research

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Compound of Interest

Compound Name: *N*-(2-Aminoethyl)piperidine

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Introduction: **N-(2-Aminoethyl)piperidine** is a heterocyclic amine that serves as a crucial building block in organic and medicinal chemistry. Its structure, featuring both a secondary amine within the piperidine ring and a primary amine on the ethyl side chain, provides two reactive centers with distinct properties.^[1] This dual functionality makes it a versatile precursor for synthesizing a wide range of more complex molecules, including ligands for coordination chemistry and pharmacologically active agents.^{[1][2][3]} This document provides a comprehensive overview of its chemical properties, applications in synthesis, relevant experimental protocols, and the biological significance of its derivatives for researchers and drug development professionals.

Physicochemical and Safety Data

N-(2-Aminoethyl)piperidine is a flammable and corrosive liquid, requiring careful handling in a laboratory setting.^{[4][5]} Its key properties and safety classifications are summarized below.

Table 1: Core Properties of **N-(2-Aminoethyl)piperidine**

Property	Value	Source(s)
Molecular Weight	128.22 g/mol	[2][3][4][6]
Molecular Formula	C ₇ H ₁₆ N ₂	[2][3][4][7]
CAS Number	27578-60-5	[2][3][4][7]
Appearance	Clear colorless to yellow liquid	[2][7]
Density	0.899 g/mL at 25 °C	[2][3]
Boiling Point	186 °C	[2][3]
Flash Point	58 °C (136.4 °F) - closed cup	[2]
Refractive Index	n ₂₀ /D 1.473	[2][3]

| pKa | pK1: 6.38; pK2: 9.89 (at 30°C) |[2] |

Table 2: GHS Hazard and Safety Information

Identifier	Code(s)	Description	Source(s)
Hazard Pictograms	GHS02, GHS05	Flame, Corrosion	
Signal Word	Danger		[4]
Hazard Statements	H226, H314	Flammable liquid and vapor. Causes severe skin burns and eye damage.	[4]
Precautionary Codes	P210, P280, P303+P361+P353, P305+P351+P338	Keep away from heat/sparks. Wear protective gear. IF ON SKIN: Rinse. IF IN EYES: Rinse.	[4][5]
Hazard Class	3	Flammable liquids	[2]

| Packing Group | III | |[2] |

Applications in Chemical Synthesis

The primary utility of **N-(2-Aminoethyl)piperidine** lies in its role as a versatile reactant. The differential reactivity of its primary and tertiary amino groups allows for selective chemical modifications, making it a valuable starting material.^[1]

Key applications include:

- **Synthesis of Schiff Base Ligands:** It undergoes a [1+1] condensation reaction with aldehydes, such as 3-methoxy salicylaldehyde, to form tridentate Schiff base ligands, which are important in coordination chemistry.^{[2][3]}
- **Precursor for Pharmacological Agents:** It serves as a scaffold for synthesizing derivatives with significant biological activity. Notable examples include analogs of anticancer agents, inhibitors for botulinum neurotoxin, and antagonists for cannabinoid CB1 and 5-HT6 receptors.^[2]
- **Development of σ 1 Receptor Ligands:** A key area of research involves the synthesis of **N-(2-Aminoethyl)piperidine** derivatives as ligands for the σ 1 receptor, which is highly expressed in proliferating cancer cells and is a target for antiproliferative drugs.^{[8][9]}
- **Materials Science:** The compound is used to modify polymer resins, such as vinylbenzyl chloride/divinylbenzene gel copolymer beads, for applications in metal ion recovery.^[3]

Experimental Protocols & Workflows

The synthesis of biologically active molecules from **N-(2-Aminoethyl)piperidine** often involves multi-step reaction sequences. Below is a representative protocol adapted from literature for the synthesis of substituted piperidine derivatives targeting the σ 1 receptor.^{[8][9]}

Protocol: Synthesis of a 4-Aryl-Substituted Piperidine Intermediate

This protocol outlines a key step in the synthesis of novel σ 1 receptor ligands, involving the conjugate addition of a phenyl group to a piperidine-based precursor.

1. Materials and Reagents:

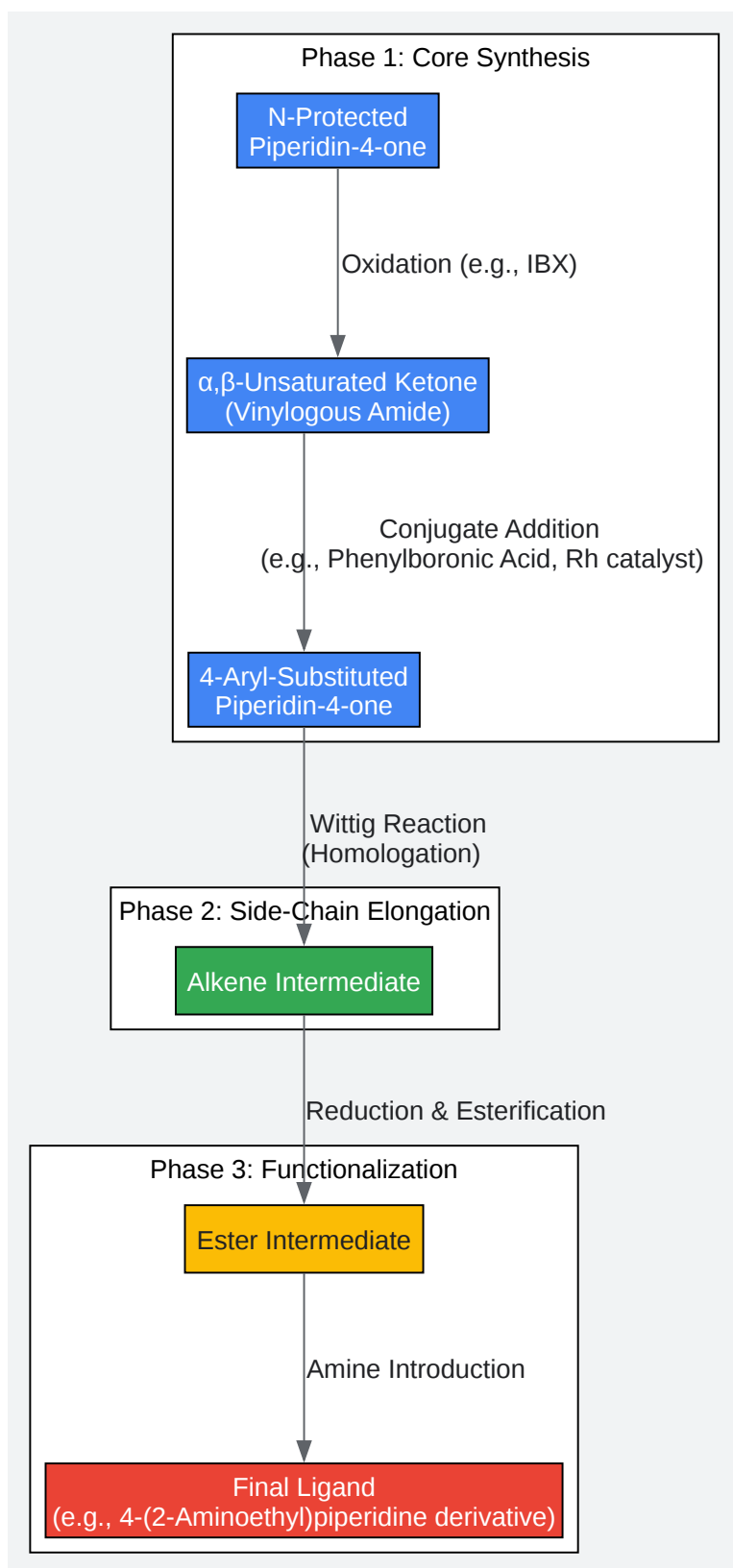
- N-protected 1,2,3,4-tetrahydropyridin-4-one (vinylogous amide)
- Phenylboronic acid
- $[\text{Rh}(\text{cod})_2]\text{BF}_4$ (Rhodium catalyst)
- Dioxane/Water or Dioxane/KOH solvent system
- Nitrogen or Argon gas for inert atmosphere

2. Procedure:

- Step 1: Preparation of the Reaction Vessel: A flame-dried Schlenk flask is charged with the N-protected tetrahydropyridin-4-one starting material.
- Step 2: Addition of Reagents: Phenylboronic acid (1.5 to 2.0 equivalents) and the rhodium catalyst (e.g., $[\text{Rh}(\text{cod})_2]\text{BF}_4$, 3 mol%) are added to the flask.
- Step 3: Solvent Addition: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon). Degassed solvent (e.g., a 10:1 mixture of dioxane and aqueous KOH) is added via syringe.
- Step 4: Reaction: The reaction mixture is stirred vigorously at an elevated temperature (e.g., 80-100 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Step 5: Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- Step 6: Isolation: The resulting crude product, a 4-phenyl-piperidin-4-one derivative, is purified by column chromatography on silica gel to yield the desired intermediate. This intermediate can then undergo further reactions, such as homologation and introduction of the aminoethyl moiety.^[8]

Visualization of a Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of substituted piperidine derivatives, highlighting the key transformations involved.



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A generalized synthetic workflow for piperidine-based σ_1 receptor ligands.

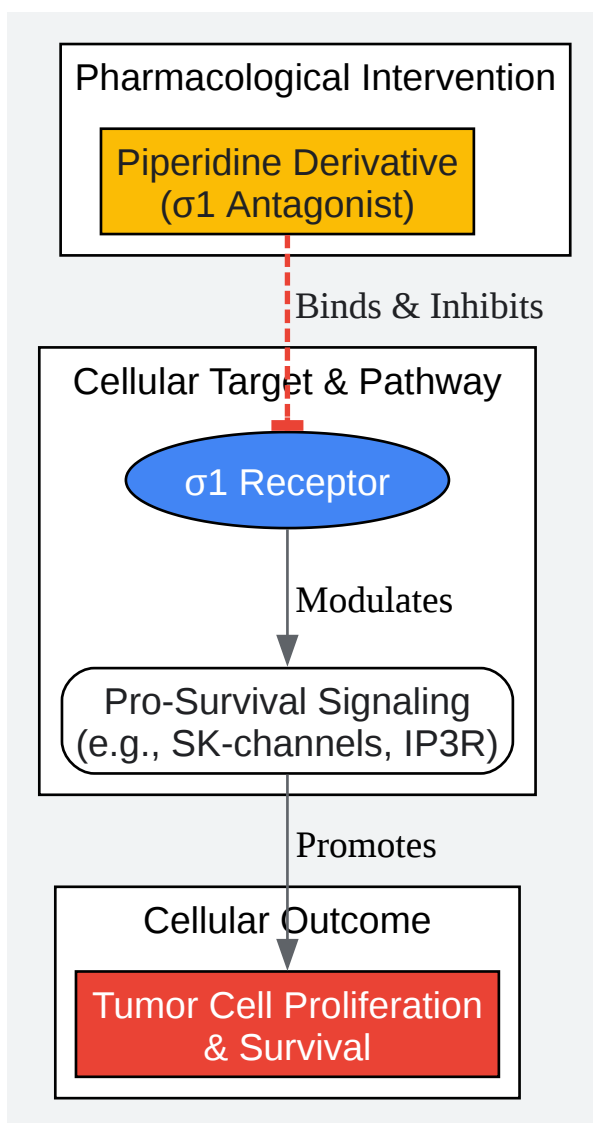
Biological Activity of Derivatives

While **N-(2-Aminoethyl)piperidine** is primarily a synthetic intermediate, its derivatives have shown significant potential in drug development, particularly as σ_1 receptor ligands with antiproliferative properties.^{[8][9]} The σ_1 receptor is overexpressed in various cancer cell lines, and its modulation can influence cell survival and proliferation pathways.

Derivatives containing the 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated for their affinity to the σ_1 receptor. Molecular dynamics simulations have shown that substituents on the piperidine nitrogen interact with a lipophilic binding pocket on the receptor, influencing binding affinity and selectivity.^{[8][9]} Certain 1-methylpiperidine derivatives demonstrated potent antiproliferative effects on human prostate cancer cells (DU145).^[8]

Conceptual Signaling Pathway

The diagram below illustrates the conceptual role of a piperidine-based σ_1 antagonist in cancer cells. By binding to the σ_1 receptor, the ligand can inhibit downstream signaling that promotes cell survival, potentially leading to reduced proliferation or apoptosis.



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Conceptual pathway of a σ_1 receptor antagonist in cancer cells.

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